An In-depth Technical Guide to Tetrachlorosilane (SiCl4) for Materials Science
An In-depth Technical Guide to Tetrachlorosilane (SiCl4) for Materials Science
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the physical and chemical properties of tetrachlorosilane (SiCl₄), a critical precursor in materials science. It details its role in the synthesis of high-purity silicon, silica, silicon nitride, and other silicon-based materials, supported by experimental protocols and reaction pathway visualizations.
Introduction
Tetrachlorosilane, also known as silicon tetrachloride (SiCl₄), is a colorless, volatile, and highly reactive liquid with a pungent, suffocating odor.[1][2][3] It serves as a fundamental building block in the chemical industry, primarily for producing high-purity silicon for the semiconductor and photovoltaic industries, as well as fumed silica and other silicon compounds.[1][2][4][5][6] Its high reactivity, particularly its vigorous reaction with water and other nucleophiles, makes it a versatile but challenging material to handle.[1][7] This document outlines the core physical and chemical properties of SiCl₄, details key experimental procedures relevant to materials synthesis, and provides visual diagrams of its most important reaction pathways.
Physical and Chemical Properties
Tetrachlorosilane is a non-flammable liquid under standard conditions.[2][4] It is miscible with various organic solvents, including benzene, toluene, chloroform, ether, and carbon tetrachloride.[4][7] A key characteristic is its violent reaction with water, which produces silicon dioxide (silica) and hydrochloric acid.[5][8][9] This reactivity extends to other protic solvents like alcohols.[5]
Physical Properties of Tetrachlorosilane
The fundamental physical constants of SiCl₄ are summarized in the table below. This data is essential for process design, safety assessments, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | SiCl₄ | [7][10] |
| Molecular Weight | 169.90 g/mol | [1][5][6][10] |
| Appearance | Colorless, fuming liquid | [2][3][5] |
| Odor | Pungent, suffocating | [2][3][11] |
| Density | 1.483 g/cm³ at 25 °C | [5][7][12] |
| Melting Point | -68.74 °C to -70 °C | [5][7][11][12] |
| Boiling Point | 57.6 °C to 58 °C | [1][7][11][12] |
| Vapor Pressure | 25.9 kPa (194 mmHg) at 20 °C | [5][11] |
| 236 mmHg at 25 °C | [3] | |
| 420 mmHg at 37.7 °C | [12] | |
| Vapor Density | 5.86 (air = 1) | [12][13] |
| Viscosity | 0.35 cSt | [10] |
| Solubility | Reacts with water. Soluble in benzene, toluene, chloroform, ether. | [5][7] |
Chemical Properties of Tetrachlorosilane
The chemical reactivity of SiCl₄ is dominated by its electrophilic nature at the silicon center, making it susceptible to nucleophilic attack.
| Property | Description | Citations |
| Reactivity with Water | Reacts violently with water and moisture to form silica (SiO₂) and hydrogen chloride (HCl). | [1][5][8][10][14] |
| Reactivity with Alcohols | Reacts with alcohols (ROH) to produce tetraalkoxysilanes (Si(OR)₄) and HCl. | [5] |
| Lewis Acidity | Acts as a strong Lewis acid, catalyzing reactions like Friedel-Crafts acylation and alkylation. | [1] |
| Stability | Stable when stored in sealed, corrosion-resistant containers under a dry, inert atmosphere. | [10] |
| Decomposition | Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride. | [2][13] |
| Incompatible Materials | Water, moisture, acids, bases, alcohols, oxidizing agents, alkali metals, and powdered metals. | [7][8][10] |
Key Reactions and Pathways in Materials Science
Tetrachlorosilane is a cornerstone precursor for several advanced materials. Its conversion pathways are critical for achieving desired material properties.
Hydrolysis for Silica Production
The hydrolysis of SiCl₄ is a fundamental process used to manufacture high-purity fumed silica, a material widely used as a reinforcing filler, thickener, and polishing agent.[15] The reaction proceeds rapidly upon contact with water or moisture in the air, producing a fine aerosol of silica and hydrochloric acid.[5]
The overall reaction is: SiCl₄(l) + 2H₂O(l) → SiO₂(s) + 4HCl(g) [5]
The mechanism involves the nucleophilic attack of water on the silicon atom, followed by the elimination of HCl. This process repeats until all chlorine atoms are substituted by hydroxyl groups, forming silicic acid (Si(OH)₄), which then condenses to form a silica network (SiO₂).[14][16]
Caption: Hydrolysis pathway of SiCl₄ to form silicon dioxide.
Chemical Vapor Deposition (CVD) of High-Purity Silicon
In the semiconductor industry, SiCl₄ is a precursor for producing high-purity polysilicon via the Siemens process.[6] It is first reduced with hydrogen to trichlorosilane (SiHCl₃), which is then further purified and decomposed on heated silicon rods to deposit elemental silicon.[1] Alternatively, SiCl₄ can be directly reduced with hydrogen at high temperatures.
The direct reduction reaction is: SiCl₄(g) + 2H₂(g) ⇌ Si(s) + 4HCl(g) [17]
This is a reversible reaction, and high temperatures (around 1150 °C) are required to favor the deposition of silicon.[17] Using hydrogen radicals can enhance the silicon yield at lower temperatures.[18]
Caption: Chemical Vapor Deposition (CVD) of silicon from SiCl₄.
Synthesis of Silicon Nitride (Si₃N₄)
Silicon nitride is a high-performance ceramic known for its thermal stability, chemical resistance, and mechanical strength. It can be synthesized as a powder or thin film by the gas-phase reaction of tetrachlorosilane and ammonia at elevated temperatures.[19][20]
The overall reaction is: 3SiCl₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HCl(g) [20]
The reaction proceeds through several gaseous intermediates, including aminosilanes (e.g., H₂NSiCl₃) and silazanes.[19] The final properties of the silicon nitride powder depend on the reaction temperature and conditions.[19]
Caption: Synthesis pathway for silicon nitride via ammonolysis of SiCl₄.
Experimental Protocols
Proper handling and experimental design are crucial when working with SiCl₄ due to its reactivity and hazardous nature.
Synthesis of Tetrachlorosilane from Silicon and Chlorine
This protocol describes a lab-scale synthesis of SiCl₄. This experiment must be performed in a well-ventilated fume cupboard with appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat. [21]
-
Apparatus Setup:
-
A chlorine gas generator is prepared using potassium permanganate (KMnO₄) and concentrated hydrochloric acid (HCl).[21]
-
The generated chlorine gas is passed through a drying tube containing concentrated sulfuric acid (H₂SO₄).[21]
-
A thick-walled reaction tube containing amorphous silicon powder in a porcelain boat is heated with a Teclu burner.[21]
-
The outlet of the reaction tube is connected to a Liebig condenser, which leads to a cooled receiving flask (e.g., in an ice-salt bath) to collect the liquid SiCl₄ product.[21]
-
An absorption bottle with sodium hydroxide (NaOH) solution is placed at the end of the apparatus to neutralize unreacted chlorine gas.[21]
-
-
Procedure:
-
Assemble the apparatus and check for leaks.[21]
-
Begin heating the silicon powder in the reaction tube.[21]
-
Slowly add concentrated HCl from a dropping funnel to the potassium permanganate to generate a steady stream of chlorine gas.[21]
-
As the dry chlorine gas passes over the heated silicon, a reaction occurs, forming SiCl₄ vapor.[21]
-
The SiCl₄ vapor condenses in the Liebig condenser and collects in the receiving vessel as a yellowish liquid.[21]
-
Continue the reaction until a sufficient amount of product is collected. The reaction is exothermic but requires continuous heating to proceed quickly.[21]
-
Purification by Fractional Distillation
Commercial SiCl₄ is often purified by fractional distillation to meet the stringent purity requirements of the semiconductor industry.
-
Objective: To separate SiCl₄ (boiling point: 57.6 °C) from other chlorosilanes and impurities.
-
Methodology:
-
The crude SiCl₄ is loaded into a distillation column designed for corrosive materials.
-
The mixture is heated, and the components separate based on their boiling points.
-
The more volatile impurities are removed from the top of the column, while the less volatile impurities remain at the bottom.
-
Purified SiCl₄ is collected at the appropriate temperature plate. The entire process must be conducted under an inert, dry atmosphere to prevent hydrolysis.
-
Hydrolysis of Tetrachlorosilane (Demonstration)
This protocol demonstrates the high reactivity of SiCl₄ with water. This experiment must be performed in a fume cupboard. [14]
-
Procedure:
-
Add approximately 2 mL of water to a test tube.[14]
-
Carefully add about 0.5 mL of tetrachlorosilane to the test tube.[14]
-
Observation: A vigorous reaction occurs immediately. The SiCl₄ droplet sinks and a whitish skin (polysilicic acid) forms at the interface, along with the evolution of gas (HCl).[14] The resulting liquid will be highly acidic (pH ≈ 1).[14] The final product in the test tube is a whitish, gel-like substance (hydrated silica).[14]
-
Safety and Handling
Tetrachlorosilane is a hazardous substance that requires strict safety protocols.
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[9][10][13] Contact with moisture on the skin can accelerate tissue destruction.[22]
-
Respiratory Irritant: Vapors can cause severe irritation to the respiratory tract, potentially leading to lung edema.[10][13] Inhalation may aggravate conditions like asthma.[23]
-
Reactivity: Reacts violently with water, releasing corrosive hydrogen chloride gas.[9][11][13]
-
-
Handling and Storage:
-
Storage: Store in a dry, well-ventilated, secure area in tightly sealed, corrosion-resistant containers under an inert atmosphere (e.g., nitrogen).[10][24]
-
Handling: Always handle in a fume hood or well-ventilated area.[9][10] Use a closed system where possible.[9] Ensure safety showers and eyewash stations are immediately available.[10][23]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and appropriate protective clothing.[10][24][25] Do not wear contact lenses.[10][24] For situations with potential inhalation, use a NIOSH-certified respirator with an acid gas cartridge.[10]
-
-
Spill and Fire Response:
-
Spills: Evacuate the area. Contain the spill with dikes or absorbents (e.g., dry sand). Clean up using absorbent material and place it in a suitable container for disposal.[10]
-
Fire: SiCl₄ is not flammable.[10] If it is present in a fire, use only dry media (dry chemical, carbon dioxide) to extinguish the flames. DO NOT USE WATER , as it will react violently.[10][13][24] Water spray can be used to knock down HCl vapors from a safe distance.[10]
-
Conclusion
Tetrachlorosilane is an indispensable chemical in modern materials science, enabling the production of high-purity silicon, advanced ceramics, and functionalized silica. Its utility is intrinsically linked to its high reactivity, which demands a thorough understanding of its physical properties, chemical behavior, and stringent safety protocols. The reaction pathways and experimental methodologies outlined in this guide provide a foundational framework for researchers and professionals working with this versatile and powerful precursor.
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